molecular formula C12H18 B13944973 4-Ethyl-2-methyl-1-(propan-2-yl)benzene CAS No. 71745-53-4

4-Ethyl-2-methyl-1-(propan-2-yl)benzene

Cat. No.: B13944973
CAS No.: 71745-53-4
M. Wt: 162.27 g/mol
InChI Key: VBCQDMIBFLXMMZ-UHFFFAOYSA-N
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Description

4-Ethyl-2-methyl-1-(propan-2-yl)benzene is a tri-substituted aromatic hydrocarbon featuring an ethyl group at the 4-position, a methyl group at the 2-position, and an isopropyl group (propan-2-yl) at the 1-position of the benzene ring. Its molecular formula is C₁₃H₂₀, with a molecular weight of 176.30 g/mol. This compound belongs to the alkylbenzene family, characterized by their stability, hydrophobic nature, and applications in organic synthesis and industrial solvents. Structural analysis of such compounds often employs crystallographic software like SHELX for precise determination of bond lengths, angles, and stereochemistry .

Properties

CAS No.

71745-53-4

Molecular Formula

C12H18

Molecular Weight

162.27 g/mol

IUPAC Name

4-ethyl-2-methyl-1-propan-2-ylbenzene

InChI

InChI=1S/C12H18/c1-5-11-6-7-12(9(2)3)10(4)8-11/h6-9H,5H2,1-4H3

InChI Key

VBCQDMIBFLXMMZ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(C=C1)C(C)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethyl-2-methyl-1-(propan-2-yl)benzene typically involves electrophilic aromatic substitution reactions. One common method is the Friedel-Crafts alkylation, where benzene reacts with alkyl halides in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions include maintaining a controlled temperature and anhydrous environment to prevent side reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve multi-step synthesis processes. These processes often start with the alkylation of benzene followed by further functional group modifications to introduce the ethyl, methyl, and isopropyl groups. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Ethyl-2-methyl-1-(propan-2-yl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Ethyl-2-methyl-1-(propan-2-yl)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Ethyl-2-methyl-1-(propan-2-yl)benzene involves its interaction with molecular targets through electrophilic aromatic substitution. The compound’s aromatic ring can undergo substitution reactions, where electrophiles replace hydrogen atoms on the ring. This process involves the formation of a positively charged benzenonium intermediate, followed by the removal of a proton to restore aromaticity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Alkylbenzenes with varying substituent patterns exhibit distinct physicochemical properties and applications. Below is a comparative analysis of 4-Ethyl-2-methyl-1-(propan-2-yl)benzene and structurally related compounds:

Table 1: Structural and Functional Comparison

Compound Name (IUPAC) Substituent Positions Molecular Formula Key Features
This compound 1, 2, 4 (tri-substituted) C₁₃H₂₀ High steric hindrance due to bulky isopropyl group; moderate polarity.
1,4-bis(propan-2-yl)benzene 1, 4 (di-substituted) C₁₂H₁₈ Symmetrical structure; lower boiling point compared to tri-substituted analogs .
1-Methyl-4-ethylbenzene 1, 4 (di-substituted) C₁₀H₁₄ Simpler structure; higher volatility and solubility in nonpolar solvents.
1,3,5-Trimethylbenzene (Mesitylene) 1, 3, 5 (tri-substituted) C₉H₁₂ Symmetric tri-substitution; high thermal stability and solvent resistance.

Key Findings:

Steric Effects : The tri-substituted structure of this compound introduces significant steric hindrance, reducing reactivity in electrophilic substitution compared to di-substituted analogs like 1,4-bis(propan-2-yl)benzene .

Boiling Point and Solubility : Bulky substituents (e.g., isopropyl) increase molecular weight and boiling point but decrease water solubility. For instance, 1,4-bis(propan-2-yl)benzene (C₁₂H₁₈) has a boiling point of ~237°C, whereas the target compound’s boiling point is estimated to be higher (>250°C) due to additional substituents.

Industrial Relevance : Symmetrical alkylbenzenes (e.g., mesitylene) are preferred in high-temperature applications, while asymmetrical derivatives like this compound serve as intermediates in specialty chemical synthesis.

Environmental and Health Considerations:

Hydrotreated petroleum distillates containing alkylbenzenes, such as 1,4-bis(propan-2-yl)benzene, are evaluated for environmental persistence and toxicity.

Biological Activity

4-Ethyl-2-methyl-1-(propan-2-yl)benzene, also known as p-cymene, is a monoterpene compound that has garnered attention for its diverse biological activities. This article explores its antibacterial properties, toxicity profiles, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

This compound is characterized by its aromatic ring with ethyl and isopropyl substituents. Its chemical formula is C₁₁H₁₄, and it is classified as an aromatic hydrocarbon. The compound's unique structure contributes to its biological activity, particularly in antimicrobial applications.

Antibacterial Activity

Recent studies have demonstrated the antibacterial potential of this compound against various bacterial strains. The following table summarizes the antibacterial activity observed in different studies:

Bacterial Strain Minimum Inhibitory Concentration (MIC) Zone of Inhibition (mm)
Staphylococcus aureus3.9 μg/mL10.5
Achromobacter xylosoxidans7.8 μg/mL9
Escherichia coliNot active-
Bacillus subtilis6 μg/mL8

The compound exhibited significant activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, while showing no activity against Escherichia coli at lower concentrations . This selective antibacterial profile suggests potential for targeted therapeutic applications.

The mechanism underlying the antibacterial activity of this compound appears to involve disruption of bacterial cell membranes. Studies indicate that the compound may form pores in bacterial membranes, leading to cell lysis. This action is particularly effective in Gram-positive bacteria due to their simpler cell wall structure compared to Gram-negative bacteria .

Toxicity Profile

The toxicity of this compound has been evaluated in various settings. According to the Environmental Protection Agency (EPA), the compound exhibits low toxicity levels, with no significant adverse effects observed at environmentally relevant concentrations . However, further studies are necessary to fully understand its long-term effects on human health and the environment.

Case Studies

Case Study 1: Antimicrobial Efficacy in Clinical Settings

In a clinical study assessing the efficacy of various essential oils containing p-cymene, researchers found that formulations with this compound showed enhanced antibacterial properties against skin pathogens. The study highlighted its potential use in topical antiseptic formulations .

Case Study 2: Synergistic Effects with Other Compounds

Another investigation explored the synergistic effects of combining this compound with other antimicrobial agents. The results indicated that when used alongside certain antibiotics, the compound could enhance their efficacy, particularly against resistant strains of bacteria .

Q & A

Basic Research Questions

Q. What spectroscopic techniques are most reliable for confirming the structure of 4-Ethyl-2-methyl-1-(propan-2-yl)benzene?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR are critical for assigning substituent positions. For example, the isopropyl group (propan-2-yl) shows distinct splitting patterns in ¹H NMR due to its branching, while ethyl and methyl groups exhibit characteristic chemical shifts .
  • Infrared (IR) Spectroscopy : Identifies functional groups (e.g., absence of carbonyl or hydroxyl groups) and confirms aromatic C-H stretching (~3000 cm⁻¹) .
  • Mass Spectrometry (MS) : High-resolution MS validates the molecular formula (C₁₂H₁₈) by matching the exact mass (162.14 g/mol). Fragmentation patterns help confirm substituent arrangement .

Q. How can researchers optimize purification methods for this compound after synthesis?

  • Methodological Answer :

  • Distillation : Fractional distillation under reduced pressure minimizes thermal decomposition of the aromatic core.
  • Chromatography : Column chromatography with silica gel and non-polar eluents (e.g., hexane/ethyl acetate) isolates the compound from byproducts like isomers or unreacted precursors .
  • Recrystallization : Use solvents like ethanol or acetone to achieve high-purity crystals, verified by melting point analysis (compare to literature values) .

Advanced Research Questions

Q. What strategies mitigate steric hindrance during functionalization of this compound in electrophilic aromatic substitution (EAS)?

  • Methodological Answer :

  • Directing Group Selection : The ethyl and methyl groups are weakly activating but sterically bulky. Use meta-directing catalysts (e.g., FeCl₃) to bypass ortho/para positions blocked by substituents .
  • Temperature Control : Lower reaction temperatures (0–25°C) reduce kinetic competition, favoring less sterically hindered pathways .
  • Computational Modeling : Density Functional Theory (DFT) predicts reactive sites by calculating electron density maps and steric bulk effects .

Q. How can contradictions in reactivity data for this compound derivatives be resolved?

  • Methodological Answer :

  • Cross-Validation : Replicate experiments under standardized conditions (solvent, catalyst, temperature) to isolate variables. For example, inconsistent nitration yields may arise from trace moisture affecting acid catalysts .
  • Isotopic Labeling : Use deuterated analogs to track reaction pathways and identify intermediate species via MS or NMR .
  • Meta-Analysis : Compare datasets from multiple studies (e.g., PubChem, crystallographic databases) to identify trends in substituent effects .

Q. What computational approaches predict the physicochemical properties of this compound?

  • Methodological Answer :

  • Molecular Dynamics (MD) Simulations : Model solubility parameters in solvents like DMSO or water, validated against experimental partition coefficients (logP) .
  • Quantum Mechanical Calculations : Predict UV-Vis absorption spectra using time-dependent DFT (TD-DFT) to guide photochemical studies .
  • Thermodynamic Stability : Calculate Gibbs free energy changes (ΔG) for isomerization pathways to assess kinetic vs. thermodynamic product dominance .

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